molecular formula C7H8OS B1287393 1-(5-Methylthiophen-3-yl)ethanone CAS No. 69213-96-3

1-(5-Methylthiophen-3-yl)ethanone

Cat. No.: B1287393
CAS No.: 69213-96-3
M. Wt: 140.2 g/mol
InChI Key: KGTCXUVNIBOXQA-UHFFFAOYSA-N
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Description

It is a yellowish liquid with a strong odor and is commonly used in the pharmaceutical, chemical, and fragrance industries. This compound is notable for its unique structure, which includes a thiophene ring substituted with a methyl group and an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylthiophen-3-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for pharmaceutical and fragrance applications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylthiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, often using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

1-(5-Methylthiophen-3-yl)ethanone is a versatile compound with applications in several scientific fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Research studies utilize this compound to investigate its biological activity and potential therapeutic effects.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The fragrance industry uses it as a component in the formulation of perfumes and scents.

Mechanism of Action

The mechanism by which 1-(5-Methylthiophen-3-yl)ethanone exerts its effects involves interactions with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Acetyl-5-methylthiophene: Similar structure but with the acetyl group at a different position.

    5-Methyl-2-thienyl methyl ketone: Another thiophene derivative with a methyl ketone group.

    Indole derivatives: While structurally different, they share some biological activity profiles

Uniqueness: 1-(5-Methylthiophen-3-yl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and fragrances .

Properties

IUPAC Name

1-(5-methylthiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-7(4-9-5)6(2)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCXUVNIBOXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612052
Record name 1-(5-Methylthiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69213-96-3
Record name 1-(5-Methylthiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylthiophen-3-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methylthiophene-4-carboxylic acid (14.2 g., 0.1 mole) prepared by the method of Shvedov et al., Khim. Geterotsikl. Soedin. 1010 (1967); Chem. Abstrs., 69, 51922j (1968) in 250 ml. of ethyl ether is cooled to -10° to 0° C. and an ethereal solution of methyl lithium (4.4 g., 0.2 mole) is added dropwise while maintaining the reaction mixture below 0° C. After stirring for 1 hour at 0° C., a solution of 4 g. of water in 100 ml. of ethanol is added cautiously and the mixture allowed to warm to room temperature. The desired product is then isolated by partitioning the reaction mixture between ether and water and evaporation of the organic extracts.
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